molecular formula C22H28N4O6 B2889232 ethyl 4-(2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421505-39-6

ethyl 4-(2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2889232
CAS RN: 1421505-39-6
M. Wt: 444.488
InChI Key: LERFNJANQPSQML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions and techniques. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule adopts a specific shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features intermolecular interactions, resulting in a two-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is a solid with a melting point of 83.0 to 87.0 °C . Its molecular formula is C14H23NO4 and it has a molecular weight of 269.34 .

Scientific Research Applications

Polyazanaphthalenes Synthesis

The compound has been investigated for its potential in synthesizing polyazanaphthalenes, which are crucial for developing new organic materials. Research has shown its versatility in reacting with nucleophilic reagents to produce various derivatives, highlighting its importance in organic synthesis and material science (Harb et al., 1989).

Cardiovascular Activity Research

In cardiovascular research, derivatives of the compound have been synthesized and evaluated for their cardiovascular activity. This includes the study of their electrochemical oxidation properties, which is essential for understanding their mechanism of action and potential therapeutic applications (Krauze et al., 2004).

Antimicrobial Activity Evaluation

Another area of research involves evaluating the compound's derivatives for their antimicrobial activity. This includes the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with observed antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents (Faty et al., 2010).

Palladium-catalyzed CH Functionalization

The compound's utility in palladium-catalyzed CH functionalization has been explored to synthesize oxindoles, which are valuable scaffolds in medicinal chemistry. This process demonstrates the compound's role in facilitating complex chemical transformations, contributing to the synthesis of biologically active molecules (Magano et al., 2014).

Microwave-Assisted Amidation

Microwave-assisted amidation of the compound has been studied, showcasing a method to produce carboxamides efficiently. This technique underlines the importance of the compound in developing green chemistry protocols for amide synthesis, contributing to more sustainable chemical processes (Milosevic et al., 2015).

Safety and Hazards

The safety and hazards associated with similar compounds include skin and eye irritation . Therefore, it is recommended to handle these compounds with appropriate protective measures .

properties

IUPAC Name

ethyl 4-[[2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c1-3-31-18-8-6-5-7-17(18)26-14-13-25(20(28)21(26)29)15-19(27)23-16-9-11-24(12-10-16)22(30)32-4-2/h5-8,13-14,16H,3-4,9-12,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFNJANQPSQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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